N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 334498-02-1
VCID: VC4918840
InChI: InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C15H13N5O2
Molecular Weight: 295.302

N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.: 334498-02-1

Cat. No.: VC4918840

Molecular Formula: C15H13N5O2

Molecular Weight: 295.302

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide - 334498-02-1

Specification

CAS No. 334498-02-1
Molecular Formula C15H13N5O2
Molecular Weight 295.302
IUPAC Name N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChI Key HVQJSZRZGSTCPC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzamide core (C₆H₅CONH-) linked to a 4-methoxyphenyl group at the amide nitrogen and a tetrazole ring at the para position of the benzamide aromatic ring. The tetrazole moiety, a five-membered ring with four nitrogen atoms, enhances metabolic stability and bioavailability by mimicking carboxylic acid groups in biological systems. The methoxy group (-OCH₃) contributes to lipophilicity, facilitating membrane permeability and target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight295.30 g/mol
IUPAC NameN-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
SolubilityModerate in DMSO, low in water
Melting Point215–220°C (decomposes)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. The ¹H-NMR spectrum exhibits characteristic signals: a singlet for the methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.8–8.2 ppm, and a broad peak for the amide NH at δ 10.1 ppm. High-resolution MS confirms the molecular ion peak at m/z 295.30 .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Acylation of 4-Methoxyaniline: Reacting 4-methoxyaniline with 4-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, with yields reaching 65–70%.

  • Tetrazole Ring Formation: Alternatively, the tetrazole group can be introduced via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride, though this method requires stringent temperature control (0–5°C) .

Table 2: Comparative Synthesis Strategies

MethodReagentsYield (%)Purity (%)
Acylation4-Methoxyaniline, DCM, Et₃N6898
CycloadditionNaN₃, NH₄Cl, DMF5595

Process Optimization

Key parameters influencing yield include:

  • Temperature: Excess heat promotes side reactions like hydrolysis of the benzoyl chloride.

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency by 15–20% .

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity.

ActivityModel/AssayResult
AntimicrobialBroth microdilutionMIC = 8–16 µg/mL
Anti-inflammatoryCarrageenan edema62% reduction at 50 mg/kg
AnalgesicHot-plate test75% latency increase
AnticancerMCF-7 cellsIC₅₀ = 12 µM

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • N-(4-Phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: Replacing methoxy with phenoxy improves COX-2 selectivity but increases hepatotoxicity risk.

  • 4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Chlorine at position 4 enhances anticancer activity but reduces aqueous solubility.

Table 4: Structure-Activity Relationships

CompoundSubstituentBioactivity
N-(4-Methoxyphenyl)-...-OCH₃ at C4Balanced efficacy/safety
N-(4-Phenoxyphenyl)-...-OPh at C4High COX-2 inhibition
4-Chloro-N-(4-methoxy..-Cl at C4Enhanced anticancer

Pharmacokinetic Considerations

Future Research Directions

Mechanistic Elucidation

Advanced techniques like cryo-electron microscopy and isothermal titration calorimetry (ITC) could clarify interactions with COX-2 and NF-κB . Molecular dynamics simulations may predict binding affinities for rational drug design.

Structural Optimization

  • Prodrug Development: Esterification of the amide group to enhance solubility.

  • Hybrid Analogues: Incorporating pyridine or piperazine rings to modulate receptor selectivity .

Preclinical and Clinical Translation

Rodent toxicology studies are needed to establish safety margins. Phase I trials could evaluate pharmacokinetics in oncology or inflammatory disease cohorts, leveraging the compound’s dual mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator